[(2R,4S,5R)-3,4-diacetyloxy-5-(5-cyano-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate
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Overview
Description
[(2R,4S,5R)-3,4-diacetyloxy-5-(5-cyano-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate is an organic compound belonging to the class of pyrimidine nucleosides This compound is characterized by its complex structure, which includes multiple functional groups such as acetoxy and cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4S,5R)-3,4-diacetyloxy-5-(5-cyano-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate typically involves multiple steps, starting from simpler precursorsCommon reagents used in the synthesis include acetic anhydride, pyridine, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully controlled to ensure consistent quality and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[(2R,4S,5R)-3,4-diacetyloxy-5-(5-cyano-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as converting the cyano group to an amine.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
[(2R,4S,5R)-3,4-diacetyloxy-5-(5-cyano-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of [(2R,4S,5R)-3,4-diacetyloxy-5-(5-cyano-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
[(2R,4S,5R)-3,4-diacetyloxy-5-(5-cyano-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate can be compared with other pyrimidine nucleosides, such as:
Thymidine,5’-acetate: Similar in structure but with different functional groups.
[(2R,3R,4S,5R)-3-benzoyloxy-4-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate: Contains fluorine atoms and benzoyloxy groups, leading to different chemical properties
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H17N3O9 |
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Molecular Weight |
395.32 g/mol |
IUPAC Name |
[(2R,4S,5R)-3,4-diacetyloxy-5-(5-cyano-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H17N3O9/c1-7(20)25-6-11-12(26-8(2)21)13(27-9(3)22)15(28-11)19-5-10(4-17)14(23)18-16(19)24/h5,11-13,15H,6H2,1-3H3,(H,18,23,24)/t11-,12?,13+,15-/m1/s1 |
InChI Key |
DXSKZHUOTDQGIB-HCHQLJBOSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=C(C(=O)NC2=O)C#N)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)C#N)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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